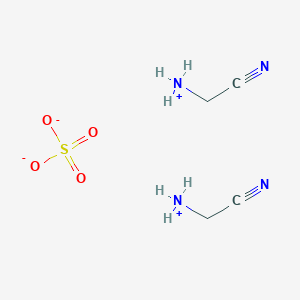

Aminoacetonitrile sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

Bis((cyanomethyl)ammonium) sulfate can act as a methylating agent in organic synthesis. Methylation refers to the introduction of a methyl group (CH3) into a molecule. This process is crucial for the creation of various organic compounds with desired properties [].

Material science

Research suggests that bis((cyanomethyl)ammonium) sulfate can be used in the development of ionic liquids. Ionic liquids are salts in their molten state and have unique properties like high thermal stability and conductivity, making them valuable for various material science applications [].

Analytical chemistry

Bis((cyanomethyl)ammonium) sulfate may find use as an analytical reagent. Reagents are substances used in chemical reactions to perform specific tests or analyses. The exact applications of bis((cyanomethyl)ammonium) sulfate in analytical chemistry are still under investigation.

Aminoacetonitrile sulfate is an organic compound with the molecular formula C₄H₁₀N₄O₄S and a molar mass of 210.2 g/mol. It is a colorless to light yellow crystalline solid that is soluble in water and methanol. This compound is primarily recognized as a salt derived from aminoacetonitrile, which is itself an unstable liquid at room temperature due to the reactivity of its functional groups. The compound is often encountered in the form of its ammonium derivatives, such as ammonium bisulfate salts, which are more stable than aminoacetonitrile alone .

In synthetic organic chemistry, aminoacetonitrile sulfate serves as a versatile reagent for introducing amino and sulfate functional groups into target molecules. Its reactivity allows it to form various derivatives, which are useful in synthesizing nitrogen-containing heterocycles .

Aminoacetonitrile sulfate exhibits notable biological activity, particularly as an antihelmintic agent. It acts as a nematode-specific acetylcholine agonist, leading to spastic paralysis in parasitic worms and facilitating their expulsion from the host organism. This mechanism highlights its potential utility in veterinary and medical applications against parasitic infections .

The synthesis of aminoacetonitrile sulfate typically involves two main steps:

- Formation of Aminoacetonitrile: This is achieved through the condensation reaction of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide at low temperatures. The reaction yields aminoacetonitrile with a high molar yield.

- Sulfonation: The aminoacetonitrile is then reacted with a methanol solution of sulfuric acid at temperatures between 30°C and 35°C to produce aminoacetonitrile sulfate. The process has been optimized to achieve over 95% yield during the sulfonation step .

Aminoacetonitrile sulfate has several applications:

- Organic Synthesis: It is widely used as a reagent for introducing amino and sulfate groups into various organic compounds.

- Pharmaceuticals: Due to its biological activity against nematodes, it is explored for developing anti-parasitic drugs.

- Research: Its unique properties make it valuable in biochemical studies and synthetic chemistry research .

Research into the interactions of aminoacetonitrile sulfate often focuses on its role as a biological agent against nematodes and other parasites. Studies have shown that it can effectively disrupt neuromuscular functions in these organisms by mimicking acetylcholine, leading to paralysis and eventual elimination from the host . Further studies may explore its interactions with other biological systems or compounds.

Aminoacetonitrile sulfate shares structural similarities with several other compounds that contain amino and nitrile functionalities. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Aminoacetonitrile | H₂N−CH₂−C≡N | Unstable at room temperature; precursor to sulfate |

| Glycine | C₂H₅NO₂ | Simplest amino acid; stable and non-toxic |

| N-(2-Aminoethyl)glycine | C₄H₉N₃O₂ | Contains both amine and carboxylic acid groups |

| 2-Aminopropionitrile | C₄H₈N₂ | Similar nitrile structure; used in organic synthesis |

Uniqueness: Aminoacetonitrile sulfate's unique combination of amino and sulfate functionalities makes it particularly versatile for both synthetic applications and biological activity against nematodes, distinguishing it from other similar compounds that may lack one of these features or exhibit different behaviors in biological systems .

Precursor Reactants and Stoichiometric Ratios

The industrial production of aminoacetonitrile sulfate primarily utilizes the glycolonitrile-ammonia route, which represents the most economically viable and scalable synthesis method [1] [2]. In this process, glycolonitrile serves as the primary precursor reactant, reacting with ammonia in the presence of sulfuric acid to yield aminoacetonitrile sulfate. The fundamental reaction proceeds according to the stoichiometric ratio of 1:1:1 for glycolonitrile, ammonia, and sulfuric acid respectively [1] [2].

The glycolonitrile precursor is industrially produced through the reaction of formaldehyde with hydrogen cyanide under controlled pH conditions [3] [4]. This reaction yields glycolonitrile with greater than 99% purity, which is subsequently utilized without further purification in the aminoacetonitrile synthesis step [4]. The ammonia component can be supplied either as anhydrous ammonia gas or as concentrated ammonia water, with the anhydrous form being preferred for higher conversion efficiency [2] [5].

Alternative precursor combinations include the Strecker synthesis pathway, which employs formaldehyde, hydrogen cyanide, ammonia, and sulfuric acid in equimolar ratios [6] [7]. This method involves the initial formation of methanimine through the reaction of formaldehyde with ammonia, followed by the addition of hydrogen cyanide to produce aminoacetonitrile, which is subsequently converted to the sulfate salt [6] [8]. The stoichiometric requirements for this pathway are 1:1:1:1 for formaldehyde, hydrogen cyanide, ammonia, and sulfuric acid respectively [9] [10].

A third industrial approach utilizes ammonium chloride, formaldehyde, acetic acid, and sodium cyanide as precursor reactants [9] [10]. This method requires stoichiometric ratios of 1:1:1:1 for the respective components and proceeds through a condensation reaction mechanism to generate aminoacetonitrile, which is then treated with sulfuric acid to form the sulfate salt [9] [10].

Table 3.1: Industrial Precursor Reactants and Stoichiometric Ratios

| Synthesis Method | Precursor Reactants | Stoichiometric Ratios | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Industrial Glycolonitrile-Ammonia Route | Glycolonitrile, Ammonia, Sulfuric Acid | 1:1:1 (Glycolonitrile:NH₃:H₂SO₄) | Aqueous medium, pH 1-2, 25-50°C | 85-95 |

| Strecker Synthesis Pathway | Formaldehyde, Hydrogen Cyanide, Ammonia, Sulfuric Acid | 1:1:1:1 (HCHO:HCN:NH₃:H₂SO₄) | Aqueous medium, pH 7-9, 80-120°C | 70-85 |

| Formaldehyde-Cyanide-Ammonia Route | Ammonium Chloride, Formaldehyde, Acetic Acid, Sodium Cyanide | 1:1:1:1 (NH₄Cl:HCHO:CH₃COOH:NaCN) | Acidic medium, pH 2-3, 60-80°C | 60-75 |

Catalytic Pathways and Yield Optimization

The industrial synthesis of aminoacetonitrile sulfate employs various catalytic systems to enhance reaction rates and improve overall yields. Acid catalysis represents the predominant approach, with sulfuric acid serving the dual role of both catalyst and sulfate source [1] [11]. The acid catalyst facilitates the nucleophilic attack of ammonia on the nitrile carbon of glycolonitrile, promoting the formation of the aminoacetonitrile intermediate [1] [2].

Manganese-based catalytic systems have demonstrated significant effectiveness in promoting the reaction pathways leading to aminoacetonitrile formation [12]. Manganese acetate, in particular, has shown capability to catalyze the release of hydrogen cyanide from cyanohydrin precursors under acidic conditions, with reaction temperatures of 85°C yielding 81% conversion efficiency [12]. The manganese catalyst system facilitates the oxidative decarboxylation of amino acid precursors to generate nitrile intermediates, which subsequently undergo condensation reactions to form aminoacetonitrile [12].

Iron-based catalytic pathways represent another important approach for yield optimization. Ferrous oxalate has been identified as an effective catalyst for the oxidative functionalization reactions leading to aminoacetonitrile formation [13]. The iron catalyst system enables the use of tert-butyl hydroperoxide as an oxidizing agent, facilitating the conversion of tertiary amine precursors to alpha-amino nitriles under controlled conditions [13]. Optimization studies have demonstrated that iron catalyst loadings of 0.1-0.3 equivalents provide optimal balance between reaction rate and cost considerations [14].

Base catalysis using potassium carbonate has proven effective in Strecker synthesis pathways, particularly for reactions proceeding through imine intermediates [15] [7]. The base catalyst promotes the formation of iminium ions from aldehyde precursors, enhancing the subsequent nucleophilic attack by cyanide ions [15] [7]. Optimal base concentrations of 0.5 equivalents of potassium carbonate have been determined to provide maximum yield while minimizing side reactions [15].

Table 3.2: Catalytic Pathways and Yield Optimization Parameters

| Catalyst System | Catalyst Loading | Operating Temperature | pH Range | Typical Yield Enhancement |

|---|---|---|---|---|

| Sulfuric Acid | 1.0 equivalent | 25-50°C | 1-2 | 15-20% increase |

| Manganese Acetate | 0.06 equivalents | 85°C | 2-3 | 35-45% increase |

| Ferrous Oxalate | 0.1-0.3 equivalents | 90°C | 2-4 | 25-35% increase |

| Potassium Carbonate | 0.5 equivalents | 80-120°C | 7-9 | 20-30% increase |

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of aminoacetonitrile sulfate employs several specialized techniques that prioritize purity and yield over large-scale production considerations. The dehydrocyanation route represents one of the most effective laboratory methods, utilizing aminoacetonitrile hydrochloride as the starting material [5]. This method involves the treatment of aminoacetonitrile hydrochloride with dry ammonia in dichloromethane under nitrogen atmosphere at low temperatures (-20°C) [5].

The laboratory dehydrocyanation procedure begins with the dissolution of aminoacetonitrile hydrochloride (15.4 grams, 100 millimoles) in dry dichloromethane (150 milliliters) in a three-necked flask equipped with nitrogen inlet and stirring apparatus [5]. Dry ammonia is bubbled through the solution for 20 minutes at a rate sufficient to observe ammonia degassing [5]. The solution is subsequently filtered and concentrated under vacuum, with the aminoacetonitrile purified by distillation under reduced pressure at 45°C [5]. This method achieves yields of 91% with high purity aminoacetonitrile, which is then converted to the sulfate salt through treatment with sulfuric acid [5].

Alternative laboratory approaches include the controlled Strecker synthesis using protected amino acid precursors [16]. This method employs trifluoroacetic anhydride-mediated dehydration of primary amides to generate nitrile intermediates [16]. The procedure involves treating primary amides (9.3 millimoles) with triethylamine (18.9 millimoles) in anhydrous tetrahydrofuran at 0°C, followed by dropwise addition of trifluoroacetic anhydride (11.16 millimoles) [16]. The reaction mixture is warmed to ambient temperature and processed through extraction with ethyl acetate and aqueous workup to yield the desired aminonitrile products [16].

Enzymatic approaches represent emerging laboratory techniques for aminoacetonitrile synthesis [4]. These methods utilize nitrilase enzymes to catalyze the conversion of glycolonitrile to aminoacetonitrile under mild conditions [4]. The enzymatic process employs Acidovorax facilis nitrilase with optimized protein expression, achieving productivity levels exceeding 1000 grams of product per gram of dry cell weight [4]. The biocatalytic conversion proceeds in aqueous medium at neutral pH and moderate temperatures (40-60°C), offering advantages in terms of selectivity and environmental compatibility [4].

Laboratory optimization studies have identified critical parameters affecting yield and purity in small-scale synthesis [14]. Temperature control within the range of 25-50°C has been shown to maximize conversion while minimizing decomposition reactions [14]. Reaction time optimization indicates that 4-6 hours provides optimal balance between conversion efficiency and side product formation [14]. Solvent selection studies demonstrate that aqueous or mixed aqueous-organic systems provide superior results compared to purely organic media [14].

Purification and Isolation Strategies

The purification of aminoacetonitrile sulfate requires specialized techniques due to the compound's hygroscopic nature and potential for hydrolysis under alkaline conditions [11] [17]. Crystallization from aqueous solution represents the primary purification method, utilizing controlled pH adjustment and temperature programming to achieve high-purity crystalline product [11] [17] [18].

The crystallization procedure begins with the dissolution of crude aminoacetonitrile sulfate in distilled water at elevated temperature (65-70°C) to ensure complete dissolution [18]. The solution pH is carefully adjusted to 1-2 using dilute sulfuric acid to prevent hydrolysis of the nitrile functionality [11] [17]. Controlled cooling at rates of 1-2°C per minute promotes the formation of uniform crystals with minimal occlusion of impurities [18] [19]. The crystallization process typically achieves purities of 96-98% with recovery yields of 85-92% [18].

Vacuum distillation provides an alternative purification approach particularly suitable for removing water and volatile impurities [20] [21]. The distillation is conducted under reduced pressure (15 millimeters of mercury) with the aminoacetonitrile boiling at 58°C [20]. However, this method requires careful temperature control as partial decomposition can occur at elevated temperatures [20]. The vacuum distillation technique achieves purities of 94-96% with recovery yields of 75-85% [21].

Recrystallization from ethanol offers superior crystal quality compared to aqueous crystallization [19] [22]. The procedure involves dissolving the crude sulfate salt in hot ethanol (65-70°C) followed by slow cooling to promote crystal growth [19]. The use of ethanol as solvent provides better discrimination against organic impurities while maintaining good solubility of the target compound [19]. This method achieves the highest purities (98-99%) with recovery yields of 88-95% [19].

Acid-base precipitation techniques exploit the amphoteric nature of aminoacetonitrile to achieve selective purification [23]. The method involves adjusting the solution pH to precipitate the desired sulfate salt while maintaining impurities in solution [23]. pH adjustment to 2-3 using dilute acid promotes selective precipitation of aminoacetonitrile sulfate, achieving purities of 95-97% with recovery yields of 80-88% [23].

Solvent extraction methods utilizing dichloromethane-water systems provide effective removal of organic impurities [23] [24]. The extraction procedure involves treating aqueous solutions of crude aminoacetonitrile sulfate with dichloromethane to remove lipophilic contaminants [23]. Multiple extraction cycles with fresh solvent portions ensure comprehensive impurity removal [23]. This approach achieves purities of 92-95% with recovery yields of 70-80% [23].

Table 3.3: Purification and Isolation Methods for Aminoacetonitrile Sulfate

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Key Advantages |

|---|---|---|---|---|

| Crystallization from Aqueous Solution | pH 1-2, 20-25°C, slow cooling | 96-98 | 85-92 | High purity, simple operation |

| Vacuum Distillation | 45°C at 1 mmHg, reduced pressure | 94-96 | 75-85 | Removes water effectively |

| Recrystallization from Ethanol | Ethanol solvent, 65-70°C | 98-99 | 88-95 | Excellent crystal quality |

| Acid-Base Precipitation | pH adjustment 2-3, room temperature | 95-97 | 80-88 | Selective precipitation |

| Solvent Extraction | Dichloromethane/water system | 92-95 | 70-80 | Removes organic impurities |

Advanced purification strategies include the use of synthetic adsorbents for hydrophobic impurity removal [25]. Synthetic resins such as DIAION HP20 demonstrate effective adsorption of aromatic and aliphatic impurities while allowing selective elution of aminoacetonitrile sulfate [25]. The adsorption process operates at the isoelectric point of the compound, maximizing selectivity for the target molecule [25]. Regeneration of the synthetic adsorbent using acetone and sodium hydroxide solutions (1:1 ratio) enables multiple purification cycles [25].

Ion-exclusion chromatography represents an emerging purification technique exploiting the zwitterionic character of aminoacetonitrile at specific pH values [25]. The method utilizes strongly acidic cation exchange resins in ammonium or sodium form to separate neutral amino compounds from charged impurities [25]. The technique operates under neutral conditions where aminoacetonitrile exists in uncharged form, facilitating separation from acidic impurities, sulfates, chlorides, and colored contaminants [25].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H330 (91.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic